molecular formula C14H10N4O5 B2664063 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 946312-82-9

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2664063
CAS No.: 946312-82-9
M. Wt: 314.257
InChI Key: KCRJPQQYROVOAC-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a sophisticated heterocyclic compound designed for pioneering research in medicinal chemistry and chemical biology. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to an isoxazole and a 2,3-dihydrobenzo[b][1,4]dioxine moiety, is characteristic of scaffolds developed to modulate key biological targets, particularly protein kinases. This compound is representative of a class of molecules investigated for their potential as potent and selective kinase inhibitors . Research into such structures is driven by their application in targeted cancer therapies , where inhibiting specific kinase signaling pathways can induce apoptosis and suppress tumor proliferation. The integration of the isoxazole and oxadiazole heterocycles is a strategic design element, as these fragments are known to contribute critical hydrogen bonding interactions with the kinase hinge region, enhancing binding affinity and selectivity. Beyond oncology, the pharmacophore model embodied by this molecule suggests utility in probing other disease-relevant enzymatic processes , including those involved in inflammatory and neurodegenerative disorders. Its primary research value lies in its role as a chemical probe for elucidating complex signal transduction mechanisms and as a lead compound for the structure-activity relationship (SAR) optimization of novel therapeutic agents.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O5/c19-12(8-1-2-9-11(7-8)21-6-5-20-9)16-14-18-17-13(22-14)10-3-4-15-23-10/h1-4,7H,5-6H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRJPQQYROVOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the isoxazole ring through a cycloaddition reaction between nitrile oxides and alkynes . The oxadiazole ring can be synthesized via the cyclization of hydrazides with carboxylic acids or their derivatives . The benzodioxine moiety is often introduced through a condensation reaction involving catechol derivatives and appropriate aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. The incorporation of isoxazole and oxadiazole moieties is crucial as these structures are known to enhance biological activity. For example, compounds containing isoxazole derivatives have been synthesized and evaluated for antimicrobial properties, showcasing significant efficacy against various bacterial and fungal strains .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties. In vitro studies have shown that derivatives with isoxazole and oxadiazole rings exhibit strong antifungal activity. For instance, certain isoxazole-substituted compounds showed lethal effects against pathogenic fungi at concentrations as low as 100 µg/mL . The presence of substituents like chloro or nitro groups on the benzene ring enhances the antimicrobial activity of these compounds .

Immunomodulatory Effects

Isoxazole derivatives are also reported to possess immunoregulatory properties. They can modulate immune responses by inhibiting pro-inflammatory cytokines such as TNFα and IL-1β. This suggests potential applications in treating autoimmune diseases and inflammatory conditions . The molecular interactions facilitated by the isoxazole ring are believed to play a significant role in these immunological activities.

Anticancer Potential

Research indicates that compounds featuring the isoxazole moiety exhibit promising anticancer activities. For instance, studies have highlighted their ability to inhibit cyclooxygenase enzymes (COX), which are implicated in cancer progression and inflammation. Some derivatives have shown selective cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of isoxazole-substituted compounds and evaluated their antimicrobial activities against several strains of fungi and bacteria. The results indicated that specific compounds exhibited zones of inhibition significantly greater than standard antifungal agents like clotrimazole .

CompoundZone of Inhibition (mm)Activity Level
5a28High
5b25Moderate
5f30High

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of isoxazole derivatives against human cancer cell lines. The results showed that certain compounds induced apoptosis in ovarian cancer cells with IC50 values indicating potent activity compared to existing treatments .

CompoundCancer Cell LineIC50 Value (µM)
16OVCAR-30.05
32K5620.04

Mechanism of Action

The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Isoxazole vs.
  • Chlorophenyl vs. Isoxazole : The dichlorophenyl analog () lacks heterocyclic nitrogen/oxygen atoms, which could diminish polar interactions with biological targets but improve membrane permeability .

Variations in the Carboxamide-Linked Aromatic System

The 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide moiety is conserved across multiple analogs (). This dihydrobenzodioxine system provides a rigid, planar aromatic structure that may enhance π-π stacking with hydrophobic protein pockets. For example:

  • Compounds : Derivatives such as 898477-71-9 replace the oxadiazole with a triazole or diazenylphenyl group, which could alter electron distribution and hydrogen-bonding capacity .

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that features multiple heterocyclic structures. Its unique combination of isoxazole and oxadiazole rings linked to a benzo[dioxine] structure suggests significant potential for various biological activities. This article synthesizes available research on its biological activity, focusing primarily on its antimicrobial and anticancer properties.

Chemical Structure

The compound can be represented by the following structural formula:

N 5 isoxazol 5 yl 1 3 4 oxadiazol 2 yl 2 3 dihydrobenzo b 1 4 dioxine 6 carboxamide\text{N 5 isoxazol 5 yl 1 3 4 oxadiazol 2 yl 2 3 dihydrobenzo b 1 4 dioxine 6 carboxamide}

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole and oxadiazole exhibit notable antimicrobial properties. A study involving similar compounds found that certain isoxazole-substituted oxadiazoles showed excellent antimicrobial activity against various bacterial strains. For instance:

  • Compound 5a demonstrated significant antimicrobial effects, with IC50 values indicating strong inhibition against Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antimicrobial activity of related compounds:

CompoundActivity TypeIC50 (µM)Target Microorganism
5aAntibacterial10.5Staphylococcus aureus
5dAntifungal15.3Candida albicans
5fBroad-spectrum8.9Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Isoxazole derivatives have been noted for their ability to induce apoptosis in cancer cells. For example:

  • Compounds containing isoxazole rings were shown to inhibit cell proliferation in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 3.6 µM to over 100 µM depending on the specific substitution patterns .

Table 2 presents findings on the anticancer activity of similar compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
14MCF-722.47Induces apoptosis via caspase activation
35aHCT1164.04Cell cycle arrest in G2/M phase
36aKB4032.45Selective inhibition

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in cell proliferation and survival pathways.
  • Cell Cycle Arrest : Evidence suggests that certain derivatives can cause cell cycle arrest at specific phases (e.g., G2/M), leading to reduced cell division and increased apoptosis .
  • Apoptosis Induction : Activation of caspases has been observed as a critical pathway for inducing programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of isoxazole-containing compounds in clinical settings:

  • Study on MCF-7 Cells : A compound similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine showed significant cytotoxicity against MCF-7 cells with an IC50 value of 22.47 µM .
  • Antibacterial Efficacy : In a comparative study of various isoxazole derivatives against E. coli and S. aureus, compounds demonstrated up to threefold higher activity than standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and characterization methods for this compound?

  • Synthesis : The compound’s heterocyclic core (1,3,4-oxadiazole and isoxazole) suggests multi-step synthesis involving cyclocondensation or nucleophilic substitution. For example, oxadiazole rings are typically formed via dehydrative cyclization of diacylhydrazides using reagents like POCl₃ or PCl₅ .
  • Characterization : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and nuclear magnetic resonance (NMR) to resolve substituent positions. Infrared (IR) spectroscopy can validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Polar solvents like DMSO-d₆ enhance NMR solubility for aromatic systems .

Q. How should researchers design experiments to evaluate its biological activity in enzyme inhibition studies?

  • Experimental Design : Prioritize dose-response assays (e.g., IC₅₀ determination) using recombinant enzymes (e.g., kinases, hydrolases) linked to disease pathways. Include positive controls (e.g., staurosporine for kinases) and validate selectivity via counter-screens against related enzymes. Use fluorogenic or chromogenic substrates for real-time activity monitoring .
  • Data Interpretation : Apply nonlinear regression models to calculate inhibition constants (Ki) and assess competitive/non-competitive mechanisms. Cross-validate results with molecular docking to identify binding motifs (e.g., oxadiazole interactions with ATP-binding pockets) .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use fume hoods and PPE (gloves, lab coat) due to potential respiratory or dermal irritation. Avoid exposure to moisture if the compound is hygroscopic.
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Monitor stability via periodic HPLC purity checks (>95% threshold) .

Advanced Research Questions

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to predict logP (lipophilicity), solubility, and metabolic stability. For example, the dihydrodioxine moiety may enhance solubility but reduce blood-brain barrier penetration.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the isoxazole to improve metabolic resistance. Molecular dynamics simulations can validate conformational stability in target binding pockets .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Root-Cause Analysis : Compare assay conditions (e.g., enzyme source, buffer pH, cofactors). For instance, discrepancies in IC₅₀ values may arise from variations in Mg²⁺ concentration affecting kinase activity.
  • Statistical Validation : Apply ANOVA to assess inter-lab variability. Reproduce key experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What advanced techniques validate its stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via UPLC-MS to identify labile sites (e.g., oxadiazole ring cleavage).
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months and compare to ICH guidelines for shelf-life extrapolation .

Q. How can reaction path search methods improve synthetic yield?

  • Computational Design : Apply quantum chemical calculations (e.g., DFT) to map energy barriers in cyclization steps. Optimize solvent selection (e.g., DMF vs. THF) using COSMO-RS simulations for transition-state stabilization.
  • Feedback Loops : Integrate experimental data (e.g., reaction yields, byproducts) into machine learning models to refine synthetic protocols iteratively .

Methodological Considerations Table

Aspect Recommended Methods Key References
Synthesis Cyclocondensation, microwave-assisted synthesis
Characterization HRMS, ¹H/¹³C NMR, IR, XRD (for crystalline derivatives)
Biological Screening Enzyme inhibition assays, cytotoxicity profiling (MTT assay)
Computational Analysis Molecular docking (AutoDock), MD simulations (GROMACS)
Stability Testing Forced degradation, ICH-compliant accelerated stability studies

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.